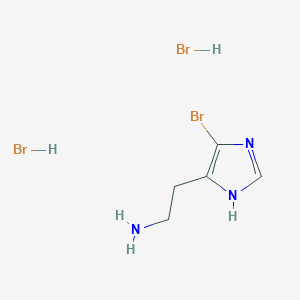

2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide” is a chemical compound with the molecular formula C5H10Br3N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10BrN3.2BrH/c1-10-4-9-5(2-3-8)6(10)7;;/h4H,2-3,8H2,1H3;2*1H . This indicates the presence of a bromine atom on the 4th position of the imidazole ring and an ethan-1-amine group attached to the 2nd position of the ring.Wissenschaftliche Forschungsanwendungen

CO2 Capture

A study demonstrated the utility of imidazole derivatives in the capture of CO2. By reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide and subsequent processes, a new room temperature ionic liquid was synthesized, which effectively sequesters CO2 as a carbamate salt. This substance exhibits comparable efficiency to commercial amine sequestering agents for CO2 capture, offering a nonvolatile and water-independent solution (Bates et al., 2002).

Antimicrobial Activity

Another realm of application is in the development of antimicrobial agents. Novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines were synthesized and evaluated for their antibacterial and antifungal activities against various clinical isolates. Some of these compounds showed activity comparable to standard antibiotics like Streptomycin and Benzyl penicillin, indicating their potential as antimicrobial agents (Reddy & Reddy, 2010).

Material Science

In the field of materials science, imidazole derivatives have contributed to the synthesis of novel metal-organic frameworks (MOFs). Specifically, reactions involving bis(imidazolyl) compounds and zwitterionic dicarboxylate ligands have led to the development of novel cadmium(II) MOFs. These materials exhibit interesting structural features and potential applications in gas storage and separation technologies (Li et al., 2012).

Synthesis of Novel Compounds

Imidazole derivatives are pivotal in the synthesis of complex organic compounds. For example, one-pot, four-component reactions have been employed to synthesize novel imidazo[2,1-b]thiazol-5-amine derivatives, showcasing the chemical versatility of imidazole-based compounds in facilitating diverse synthetic pathways (Mahdavi et al., 2012).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Wirkmechanismus

Target of Action

The primary targets of 2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide are currently unknown. This compound belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring that contains two nitrogen atoms . Imidazoles are key components in many biologically important molecules and have diverse roles in various biochemical processes .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels, leading to changes in cellular functions .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and gene regulation .

Eigenschaften

IUPAC Name |

2-(4-bromo-1H-imidazol-5-yl)ethanamine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3.2BrH/c6-5-4(1-2-7)8-3-9-5;;/h3H,1-2,7H2,(H,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPKEGAXJIHOEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)CCN)Br.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-isopropyl-6-{[4-(4-methylphenyl)piperazino]methyl}-4(3H)-pyrimidinone](/img/structure/B2740777.png)

![Ethyl 4-(4-ethylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2740778.png)

![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2740792.png)

![3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole](/img/structure/B2740795.png)